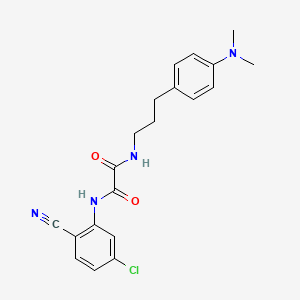![molecular formula C11H17N3O2 B2707639 7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1695688-75-5](/img/structure/B2707639.png)
7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . These are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Scientific Research Applications
Hydrogen-Bonded Structures
The study by Portilla et al. (2006) investigated the hydrogen-bonded structures of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, highlighting the significance of hydrogen bonding in dictating the molecular assembly and framework structures of such compounds. This research provides insights into how such bonding interactions can influence the crystalline structure and potentially affect the properties and reactivity of the compound.
Reactivity Studies
The reactivity of related pyrazolo and pyrimidine compounds has been the subject of several studies. For instance, Mironovich and Shcherbinin (2014) explored the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-c][1,2,4]-triazin-4(6H)-one, focusing on the acylation of the amino group. This study is indicative of the broader chemical versatility and potential applications of these compounds in synthetic chemistry and materials science.
Synthesis and Modification
Research on the synthesis and structural modification of pyrazolo[1,5-a]pyrimidine derivatives, such as the work by Ivanov (2021), reveals the continuous interest in developing new synthetic routes and modifications to enhance or alter the properties of these compounds for various applications, including pharmaceuticals and materials science.
Biological Activity
Although your requirements excluded drug use, dosage, and side effects, it's noteworthy that the structural motifs of pyrazolo[1,5-a]pyrimidine derivatives have been explored for their biological activity in various contexts. This exploration underlines the potential of these compounds in the development of new molecules with significant biological or pharmacological activities.
Advanced Materials and Molecular Electronics
The unique electronic and structural properties of pyrazolo[1,5-a]pyrimidine derivatives suggest potential applications in the development of advanced materials and molecular electronics. Studies like the synthesis and characterization by Ajani et al. (2019) highlight the ongoing efforts to exploit these compounds in new technological domains.
properties
IUPAC Name |
7-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)8-4-5-12-9-7(10(15)16)6-13-14(8)9/h6,8,12H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOJTLVGCHWYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC2=C(C=NN12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2707561.png)
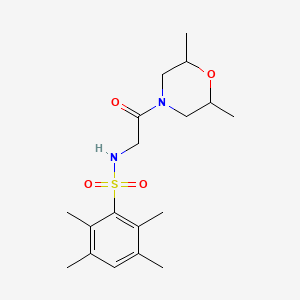
![N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707567.png)
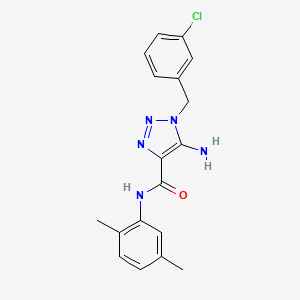
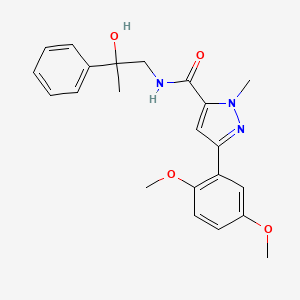
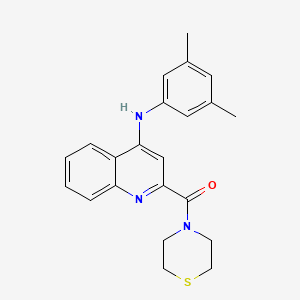
![(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B2707572.png)
![methyl 1-(3,4-dimethoxyphenethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2707573.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate](/img/structure/B2707577.png)
![2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2707578.png)
